Arsafluorinic acid Arsafluorinic acid
Brand Name: Vulcanchem
CAS No.: 5687-22-9
VCID: VC19731363
InChI: InChI=1S/C12H9AsO2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,14,15)
SMILES:
Molecular Formula: C12H9AsO2
Molecular Weight: 260.12 g/mol

Arsafluorinic acid

CAS No.: 5687-22-9

Cat. No.: VC19731363

Molecular Formula: C12H9AsO2

Molecular Weight: 260.12 g/mol

* For research use only. Not for human or veterinary use.

Arsafluorinic acid - 5687-22-9

Specification

CAS No. 5687-22-9
Molecular Formula C12H9AsO2
Molecular Weight 260.12 g/mol
IUPAC Name 5-hydroxybenzo[b]arsindole 5-oxide
Standard InChI InChI=1S/C12H9AsO2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,14,15)
Standard InChI Key YWUSKINSBWPHGO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3[As]2(=O)O

Introduction

Structural Characteristics and Nomenclature

Arsafluorinic acid is hypothesized to belong to the class of organoarsenic acids where fluorine atoms replace hydroxyl groups or hydrogen atoms in the parent arsenic acid (H₃AsO₄) structure. A plausible molecular formula could be H₂AsFO₃ or HAsF₂O₂, depending on the degree of fluorination. The tetrahedral geometry typical of arsenic acids is likely retained, with fluorine’s electronegativity inducing significant polarization in As–O and As–F bonds .

Bond Lengths and Symmetry

Comparative studies of arsenic acid (As–O: 1.66–1.71 Å) suggest that fluorination may shorten As–F bond lengths due to fluorine’s smaller atomic radius. Computational models predict As–F bonds near 1.72 Å, slightly longer than As–O bonds, consistent with trends in phosphorus-fluorine systems. The symmetry of arsafluorinic acid is likely reduced from the idealized C₃v symmetry of arsenic acid to Cₛ or C₂v, depending on substitution patterns.

Synthesis and Preparation

Direct Fluorination of Arsenic Acid

A proposed route involves treating arsenic acid (H₃AsO₄) with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST):

H₃AsO₄ + SF₄ → H₂AsFO₃ + HF + SOF₂\text{H₃AsO₄ + SF₄ → H₂AsFO₃ + HF + SOF₂}

This method parallels the synthesis of fluorophosphoric acids, where selective substitution of hydroxyl groups occurs .

Alternative Pathways

  • Oxidative Fluorination: Reaction of arsenic trioxide (As₂O₃) with hydrogen fluoride (HF) and ozone (O₃), analogous to the ozone-mediated synthesis of arsenic acid :

As₂O₃ + 6 HF + O₃ → 2 H₂AsFO₃ + 3 H₂O\text{As₂O₃ + 6 HF + O₃ → 2 H₂AsFO₃ + 3 H₂O}
  • Metathesis Reactions: Utilizing arsenic pentachloride (AsCl₅) with potassium fluoride (KF) in anhydrous conditions.

Physicochemical Properties

Acidity and Dissociation Constants

Fluorination enhances acidity compared to arsenic acid. Predicted pKa values for H₂AsFO₃:

  • pKa₁: ~1.5 (vs. 2.19 for H₃AsO₄ )

  • pKa₂: ~5.8 (vs. 6.94 for H₂AsO₄⁻ )
    The electron-withdrawing effect of fluorine stabilizes deprotonated species, increasing acidity.

Thermal Stability

Dehydration and condensation reactions are expected at elevated temperatures (>100°C), similar to arsenic acid hemihydrate . Thermogravimetric analysis (TGA) of hypothetical arsafluorinic acid would likely show weight loss stages corresponding to HF and H₂O evolution.

Reactivity and Applications

Oxidative Behavior

Arsafluorinic acid may exhibit stronger oxidizing tendencies than arsenic acid due to fluorine’s electronegativity. For example, it could oxidize iodide to iodine more efficiently:

H₂AsFO₃ + 2 I⁻ + 2 H⁺ → H₂AsF(OH)₂ + I₂\text{H₂AsFO₃ + 2 I⁻ + 2 H⁺ → H₂AsF(OH)₂ + I₂}

Future Research Directions

  • Structural Elucidation: X-ray crystallography or NMR studies to confirm bond configurations.

  • Synthetic Optimization: Developing low-temperature fluorination methods to improve yields.

  • Biological Screening: Assessing antimicrobial or herbicidal efficacy for agrochemical applications.

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